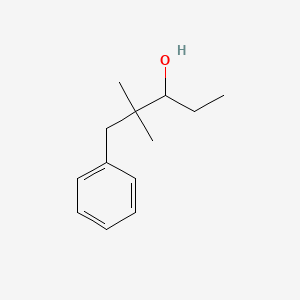
(R)-5-Phenyl-1,3-dioxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Phenyl-1,3-dioxolane-2,4-dione is an organic compound characterized by a dioxolane ring fused with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Phenyl-1,3-dioxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylglyoxal with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of ®-5-Phenyl-1,3-dioxolane-2,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Phenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-5-Phenyl-1,3-dioxolane-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-5-Phenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3-dioxane-2,4-dione: Similar structure but with a different ring system.
5-Phenyl-1,3-dioxolane-2-one: Lacks one of the dioxolane ring oxygen atoms.
5-Phenyl-1,3-dioxolane-4-one: Differently substituted dioxolane ring.
Uniqueness
®-5-Phenyl-1,3-dioxolane-2,4-dione is unique due to its specific stereochemistry and the presence of both a phenyl group and a dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
54256-33-6 |
|---|---|
Formule moléculaire |
C9H6O4 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(5R)-5-phenyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C9H6O4/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1 |
Clé InChI |
CEJWBKYULAPCRN-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)OC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















